TC-G 1000

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

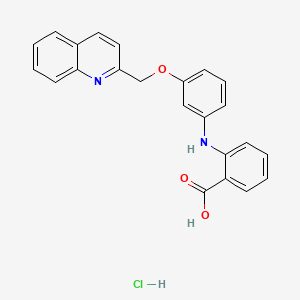

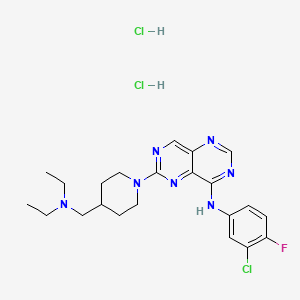

TC-G 1000: is a potent and selective agonist for the alpha-2D adrenoceptor. It is primarily used in scientific research due to its high affinity and specificity for this receptor subtype. The compound has a molecular formula of C17H18N2O4S and a molecular weight of 346.4 g/mol .

Scientific Research Applications

TC-G 1000 is widely used in scientific research due to its specificity for the alpha-2D adrenoceptor. Its applications include:

Chemistry: Used as a reference compound in the study of adrenergic receptors.

Biology: Employed in experiments to understand the role of alpha-2D adrenoceptors in various physiological processes.

Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension and pain management.

Industry: Utilized in the development of new drugs targeting adrenergic receptors

Mechanism of Action

Target of Action

TC-G 1000 is a potent and selective agonist for the α2D-adrenoceptor . The α2D-adrenoceptor is a subtype of the α2-adrenoceptor, a class of G protein-coupled receptors that are targets for catecholamine neurotransmitters like norepinephrine .

Mode of Action

this compound interacts with its primary target, the α2D-adrenoceptor, to exert its effects . As an agonist, it binds to the receptor and activates it, triggering a series of intracellular events .

Biochemical Pathways

this compound has been shown to attenuate neuroinflammation via the SIRT1/PGC-1α/Nrf2 pathway . This pathway plays a crucial role in regulating cellular responses to oxidative stress. Activation of this pathway by this compound leads to increased expression of SIRT1, PGC-1α, and Nrf2, and decreased expression of inflammatory cytokines IL-6, IL-1β, and TNF-α .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body

Result of Action

this compound has been shown to have neuroprotective effects in models of hypoxic-ischemic injury . It reduces the infarcted area and improves neurological deficits . Additionally, it has been shown to have analgesic activity in a mouse model of abdominal irritation .

Biochemical Analysis

Biochemical Properties

TC-G 1000 interacts with α2D-adrenoceptor, a type of G protein-coupled receptor (GPCR) found in various cells . The Ki values for rat α2D and α1 receptors are 8.6 pM and 110 nM respectively, and 25, 26, and 100 nM for human α2A, α2C, and α2B receptors respectively .

Cellular Effects

This compound influences cell function by binding to α2D-adrenoceptors, which can impact cell signaling pathways

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to α2D-adrenoceptors . This binding can lead to the activation or inhibition of downstream signaling pathways, potentially influencing gene expression .

Dosage Effects in Animal Models

This compound exhibits analgesic activity in a mouse model of abdominal irritation . The effects of different dosages of this compound in animal models have not been extensively studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC-G 1000 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the imidazole ring and the subsequent attachment of the benzothiophene moiety. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and coupling reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: TC-G 1000 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.

Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives

Comparison with Similar Compounds

Clonidine: Another alpha-2 adrenoceptor agonist, but with less selectivity for the alpha-2D subtype.

Guanfacine: Similar to clonidine but with a longer duration of action.

Dexmedetomidine: A highly selective alpha-2 adrenoceptor agonist used in anesthesia

Uniqueness: TC-G 1000 is unique due to its high selectivity for the alpha-2D adrenoceptor, making it a valuable tool in research focused on this specific receptor subtype .

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;5-(1,3-dimethyl-6,7-dihydro-2-benzothiophen-4-yl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S.C4H4O4/c1-8-10-4-3-5-11(12-6-14-7-15-12)13(10)9(2)16-8;5-3(6)1-2-4(7)8/h5-7H,3-4H2,1-2H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCJPAYHMCWCGW-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.